Racemate vs. (R)-Enantiomer: Chiral Identity Distinction
The racemic mixture (CAS 150096-57-4) and the (R)-enantiomer (CAS 641626-75-7) of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one are chemically distinct with separate CAS registry numbers. The (R)-enantiomer is explicitly defined by its specific InChIKey WZQMTXDLOOIQDN-SECBINFHSA-N, which differs from the racemate InChIKey WZQMTXDLOOIQDN-UHFFFAOYSA-N [1][2]. This stereochemical difference is not an academic nuance but a concrete analytical and functional distinction.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 150096-57-4); InChIKey WZQMTXDLOOIQDN-UHFFFAOYSA-N |
| Comparator Or Baseline | (2R)-enantiomer (CAS 641626-75-7); InChIKey WZQMTXDLOOIQDN-SECBINFHSA-N |
| Quantified Difference | Distinct InChIKey; distinct CAS registry number |
| Conditions | Chemical identity verification via CAS registry and InChIKey |
Why This Matters
This distinction is essential for procurement when a specific stereochemistry is required for asymmetric catalysis, chiral resolution studies, or pharmacological assays; ordering by CAS number alone will determine which form is received.
- [1] PubChem. 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. Compound Summary. CID 10878073. View Source
- [2] SpectraBase. (2R)-2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. Compound ID: 2rs8DcuysXY. View Source
